molecular formula C10H11Cl2N3 B13699789 5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B13699789
M. Wt: 244.12 g/mol
InChI Key: KPNLHIMFAFTTNO-UHFFFAOYSA-N
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Description

5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is an organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine typically involves the reaction of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with butylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability .

Properties

Molecular Formula

C10H11Cl2N3

Molecular Weight

244.12 g/mol

IUPAC Name

5-butyl-2,4-dichloropyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C10H11Cl2N3/c1-2-3-5-15-6-4-7-8(15)9(11)14-10(12)13-7/h4,6H,2-3,5H2,1H3

InChI Key

KPNLHIMFAFTTNO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC2=C1C(=NC(=N2)Cl)Cl

Origin of Product

United States

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